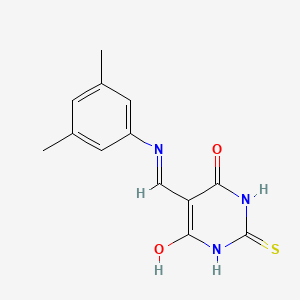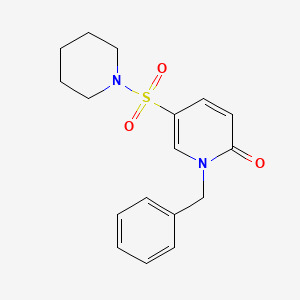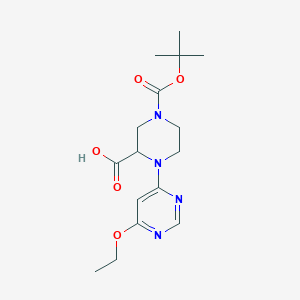
6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidinecarboxylic acid, which is a type of organic compound known as a heterocyclic aromatic compound. Pyrimidines are key components of biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR spectroscopy, NMR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the carboxylic acid group (-COOH) is typically reactive and can undergo various reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through experimental methods .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and reactions of 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid derivatives are crucial for developing compounds with potential biological interest. Campaigne et al. explored the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, indicating the chemical versatility of pyrimidine derivatives for generating compounds with potential biological applications (Campaigne, Ho, & Bradford, 1970). Kappe and Roschger's work on the synthesis and reactions of "Biginelli-compounds" further emphasizes the synthetic utility of pyrimidine derivatives in creating complex molecules with varied biological activities (Kappe & Roschger, 1989).
Antimicrobial Applications
Pyrimidine derivatives, including this compound, have been investigated for their antimicrobial properties. Abdelghani et al. synthesized new pyrimidines and evaluated their antimicrobial effectiveness, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Abdelghani, Said, Assy, & Hamid, 2017).
Material Science and Optoelectronics
The study of pyrimidine derivatives extends into material science and optoelectronics, where their structural and electronic properties are of interest. Hussain et al. conducted a comparative study between DFT/TDDFT and experimental approaches on thiopyrimidine derivatives, highlighting their potential in nonlinear optics (NLO) fields due to promising applications in medicine and NLO devices. This research underscores the importance of pyrimidine derivatives in developing materials with novel electronic and optical properties (Hussain et al., 2020).
Enzyme Inhibition for Anticancer Applications
The oximino(2,6-dichlorophenyl)acetonitrile, a cyanoxime derivative, has been identified as a powerful inhibitor of Carbonyl Reductase, an enzyme involved in developing resistance to anticancer treatments. This highlights the potential therapeutic applications of pyrimidine derivatives in cancer treatment, emphasizing their role in the pharmaceutical development of new anticancer agents (Adu Amankrah et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-5-1-2-6(7(13)3-5)8-4-9(10(16)17)15-11(18)14-8/h1-4,8H,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROLMQAAISVUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C=C(NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2671094.png)
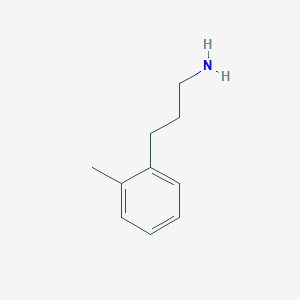
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2671098.png)
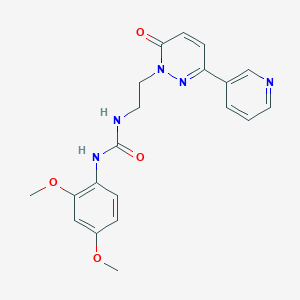
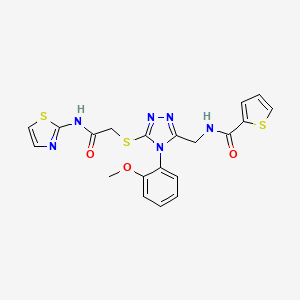
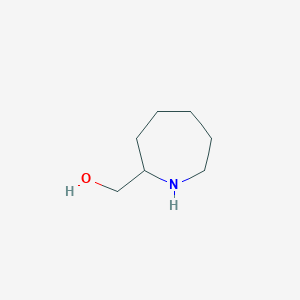
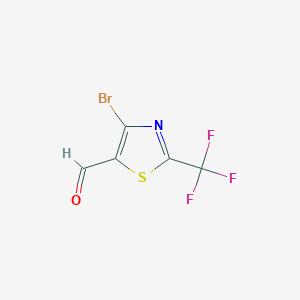
![1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2671106.png)
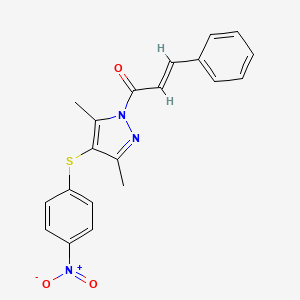
![1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2671108.png)
![Tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)
